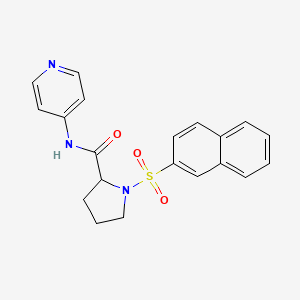
5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases. The purpose of
Mecanismo De Acción
The mechanism of action of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act on specific receptors in the body, leading to the activation of various signaling pathways. This activation can lead to the inhibition of tumor growth, reduction of inflammation, and protection against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one are significant. This compound has been shown to reduce tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect against oxidative stress, which is implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments are its potential therapeutic applications in various diseases and its anti-inflammatory, antioxidant, and antimicrobial properties. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. These include further studies on its mechanism of action, determining its safety and efficacy in animal models, and clinical trials in humans. Additionally, research could focus on developing more potent derivatives of this compound for therapeutic applications in various diseases.
Conclusion:
In conclusion, 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in animal models and humans.
Métodos De Síntesis
The synthesis of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-fluorobenzaldehyde, 3-methylpiperidine, and thiourea in the presence of a catalyst. The reaction takes place in a solvent and requires a specific temperature and time for completion.
Aplicaciones Científicas De Investigación
The scientific research application of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is vast. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-11-3-2-8-19(10-11)16-18-15(20)14(21-16)9-12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJOQJFRGVNHAB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-fluorobenzylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)
![2-{2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5495518.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5495530.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5495537.png)

![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)
![1-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5495597.png)

